Tributyl-n-octylphosphonium bromide chemical properties
Tributyl-n-octylphosphonium bromide chemical properties
An In-Depth Technical Guide to the Chemical Properties of Tributyl-n-octylphosphonium Bromide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tributyl-n-octylphosphonium bromide, a quaternary phosphonium salt with significant utility in diverse scientific fields. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile compound, grounding theoretical knowledge in practical, field-proven insights.
Introduction: The Significance of Asymmetric Phosphonium Salts
Tributyl-n-octylphosphonium bromide, belonging to the class of ionic liquids (ILs) and phase-transfer catalysts (PTCs), is a compound of considerable interest. Its structure, featuring a central phosphorus atom bonded to three butyl groups and one octyl group, imparts a unique combination of lipophilicity, thermal stability, and catalytic activity.[1] Unlike more common symmetrical salts, the asymmetry in its alkyl chains influences its physicochemical properties, such as its melting point and solubility, making it a highly tunable molecule for specific applications.[1][2] This guide will explore the fundamental chemistry that underpins its widespread use, from enhancing reaction kinetics in multiphasic systems to its role in advanced material science.
Synthesis and Structural Elucidation
The synthesis of quaternary phosphonium salts like tributyl-n-octylphosphonium bromide is typically achieved through a quaternization reaction. This straightforward yet powerful methodology allows for the creation of a diverse library of phosphonium salts by varying the alkyl substituents on the phosphine precursor and the alkyl halide.
Synthetic Protocol: Quaternization of Tributylphosphine
The most common and efficient route to tributyl-n-octylphosphonium bromide is the reaction of tributylphosphine with 1-bromooctane. The causality behind this choice of reactants lies in the high nucleophilicity of the phosphorus atom in tributylphosphine and the reactivity of the primary alkyl bromide.
Experimental Protocol:
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Inert Atmosphere Setup: A multi-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with tributylphosphine. Establishing an inert atmosphere is critical as phosphines, particularly trialkylphosphines, are susceptible to oxidation.
-
Reactant Addition: An excess of 1-bromooctane is added to the flask. Using the alkyl halide as both reactant and solvent is a common strategy in solvent-free quaternization reactions, driving the reaction to completion and simplifying the workup. A similar synthetic approach is documented for analogous phosphonium salts.[3]
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Reaction Conditions: The mixture is heated to reflux under a continuous nitrogen flow with vigorous stirring. The elevated temperature provides the necessary activation energy for the S(_N)2 reaction to proceed, where the phosphorus atom attacks the primary carbon of 1-bromooctane, displacing the bromide ion.
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Reaction Monitoring & Workup: The reaction is monitored for the disappearance of the tributylphosphine signal, typically using ³¹P NMR spectroscopy.[4] Upon completion, the reaction mixture is cooled to room temperature.
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Purification: Excess 1-bromooctane is removed under reduced pressure (vacuum distillation). The resulting crude product, a viscous oil or low-melting solid, can be further purified by washing with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials, followed by drying under high vacuum. The final product is typically a white to off-white solid or crystalline lump.[1]
Caption: Synthetic workflow for tributyl-n-octylphosphonium bromide.
Spectroscopic Characterization
While specific spectral data requires experimental acquisition, the expected signatures for tributyl-n-octylphosphonium bromide can be reliably predicted based on its structure. This predictive analysis is a cornerstone of structural verification in synthetic chemistry.[5][6][7]
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¹H NMR: The spectrum would show multiple signals in the aliphatic region (approx. 0.8-2.5 ppm). A triplet around 0.9 ppm would correspond to the terminal methyl groups of the butyl and octyl chains. Complex multiplets would represent the methylene (CH₂) groups of the alkyl chains.
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¹³C NMR: The spectrum would display distinct signals for each unique carbon atom in the butyl and octyl chains.
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³¹P NMR: A single characteristic peak in the phosphonium region (typically +20 to +40 ppm) would confirm the formation of the quaternary phosphonium center.[4]
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Mass Spectrometry (MS): The positive ion mode would show a prominent peak corresponding to the tributyl(octyl)phosphonium cation ([C₂₀H₄₄P]⁺), while the molecular ion peak of the intact salt would not be observed due to its ionic nature.[5]
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Infrared (IR) Spectroscopy: The spectrum would be dominated by strong C-H stretching and bending vibrations from the alkyl chains (approx. 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively).
Core Physicochemical Properties
The physical and chemical properties of tributyl-n-octylphosphonium bromide dictate its behavior and suitability for various applications. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 57702-65-5 | [1][8][9] |
| Molecular Formula | C₂₀H₄₄BrP | [1][8][9] |
| Molecular Weight | 395.45 g/mol | [1][8] |
| Appearance | White to orange to green powder or lump | [1] |
| Melting Point | 25 °C (lit.) | [1] |
| Solubility | Excellent solubility in organic solvents | [1] |
| Purity | ≥ 98% (Assay by titration) | [1][9] |
Thermal Stability and Decomposition
A defining characteristic of phosphonium-based ionic liquids is their superior thermal stability compared to their nitrogen-based (ammonium) analogues.[2][10] This enhanced stability is attributed to the electronic structure of the P-C bond versus the N-C bond. Tributyl-n-octylphosphonium bromide can withstand higher temperatures before undergoing decomposition, which is a significant advantage in applications requiring elevated temperatures, such as certain organic syntheses or electrochemical processes.[11]
The thermal decomposition of phosphonium salts can proceed through several pathways, including proton-transfer reactions, association, and dissociation.[12][13] The stability is influenced by both the cation and the anion. For phosphonium cations, factors like the length and symmetry of the alkyl chains play a role.[2]
Caption: Key factors influencing the thermal stability of phosphonium ionic liquids.
Reactivity and Applications
The utility of tributyl-n-octylphosphonium bromide stems from its dual nature as both a phase-transfer catalyst and a versatile ionic liquid.
Phase-Transfer Catalysis (PTC)
In biphasic (e.g., aqueous-organic) reaction systems, reactants are often segregated into immiscible layers, leading to extremely slow reaction rates. PTCs overcome this kinetic barrier.[14] Tributyl-n-octylphosphonium bromide excels in this role due to its amphiphilic character.
Mechanism of Action: The bulky, lipophilic phosphonium cation forms a loose ion pair with an anion (e.g., a nucleophile like CN⁻ or F⁻) from the aqueous phase. This new, organophilic ion pair is soluble in the organic phase. It transports the anion into the organic medium, where it can react with the organic substrate.[1][14][15] After the reaction, the catalyst cation returns to the aqueous phase to begin another cycle. This process dramatically increases reaction efficiency, allows for the use of cheaper inorganic reagents, and often leads to milder reaction conditions.[14][16]
Caption: Mechanism of tributyl-n-octylphosphonium bromide in PTC.
Ionic Liquid Applications
As an ionic liquid, tributyl-n-octylphosphonium bromide serves as a "green" alternative to volatile organic solvents.[1] Its negligible vapor pressure reduces air pollution and workplace exposure. Its high thermal stability and wide liquid range make it suitable for various applications:
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Green Chemistry: Used as a recyclable solvent and catalyst medium for organic reactions.[1]
-
Electrochemistry: Acts as a stable electrolyte in batteries and other energy storage devices, improving conductivity and operational safety.[1]
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Extraction Processes: Employed for the extraction of metals and other compounds from aqueous solutions in hydrometallurgy and environmental remediation.[1]
-
Materials Science: Used to modify material surfaces to alter properties like hydrophobicity and adhesion, finding use in coatings and emulsifiers.[1]
Safety and Handling
Tributyl-n-octylphosphonium bromide is classified as a skin and eye irritant.[8][17] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[17][18][19]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[17][19] Avoid all personal contact.[19] Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[17] It is advisable to store under an inert atmosphere.[17]
-
Spills: In case of a spill, avoid generating dust.[19] Sweep up the material and place it in a suitable container for disposal.[19]
Conclusion
Tributyl-n-octylphosphonium bromide is a powerful and versatile chemical tool. Its unique combination of properties—asymmetric structure, high thermal stability, excellent solubility, and catalytic activity—makes it an invaluable asset in both academic research and industrial applications. From accelerating complex organic reactions through phase-transfer catalysis to providing a stable medium for electrochemical processes, its potential is vast. A thorough understanding of its core chemical properties, as detailed in this guide, is essential for harnessing its full capabilities in the development of innovative and sustainable technologies.
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